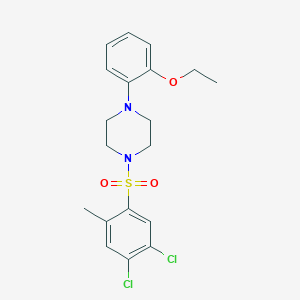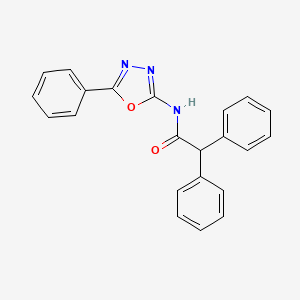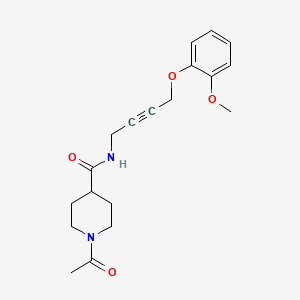
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine, also known as T0901317, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound belongs to a class of molecules known as liver X receptor (LXR) agonists, which have been shown to modulate lipid metabolism and inflammation.
Mécanisme D'action
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine exerts its effects through activation of the LXR, which is a nuclear receptor that plays a key role in lipid metabolism and inflammation. Upon activation, LXR forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences known as LXR response elements (LXREs) in the promoter regions of target genes. This leads to the transcriptional activation of genes involved in cholesterol efflux, fatty acid oxidation, and inflammation.
Biochemical and Physiological Effects
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to have a number of biochemical and physiological effects, including modulation of lipid metabolism, inflammation, and glucose homeostasis. In macrophages, 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to increase the expression of ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux and reduces foam cell formation. In the liver, 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to increase the expression of genes involved in fatty acid oxidation and decrease the expression of genes involved in lipogenesis. In adipose tissue, 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to reduce inflammation and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for LXR, as well as its ability to cross the blood-brain barrier. However, 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine also has some limitations, including its potential toxicity and the need for appropriate controls to ensure that observed effects are due to LXR activation rather than off-target effects.
Orientations Futures
There are several future directions for research on 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine, including the development of more potent and selective LXR agonists, the identification of novel therapeutic applications for 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine, and the elucidation of the molecular mechanisms underlying its effects. Additionally, 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine could be used as a tool compound to study the role of LXR in various physiological and pathological processes.
Méthodes De Synthèse
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine can be synthesized through a multistep process, which involves the reaction of 2-ethoxybenzaldehyde with 4,5-dichloro-2-methylbenzenesulfonyl chloride to form the intermediate 1-(4,5-dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)hydrazine. This intermediate is then reacted with piperazine in the presence of a base to yield 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine.
Applications De Recherche Scientifique
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases, including atherosclerosis, Alzheimer's disease, and cancer. In atherosclerosis, 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to reduce the accumulation of cholesterol in macrophages and inhibit the development of atherosclerotic lesions. In Alzheimer's disease, 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain. In cancer, 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to inhibit the growth of various cancer cell lines and sensitize them to chemotherapy.
Propriétés
IUPAC Name |
1-(4,5-dichloro-2-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-3-26-18-7-5-4-6-17(18)22-8-10-23(11-9-22)27(24,25)19-13-16(21)15(20)12-14(19)2/h4-7,12-13H,3,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNKXWVEWDSMGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3C)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2370578.png)


![2-{[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}acetohydrazide](/img/structure/B2370583.png)
![(1H-benzo[d][1,2,3]triazol-1-yl)(3-nitrophenyl)methanone](/img/structure/B2370585.png)
![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2370588.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2370589.png)

![2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2370592.png)



![N-(3-chloro-4-methoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2370597.png)
